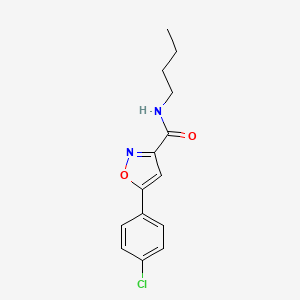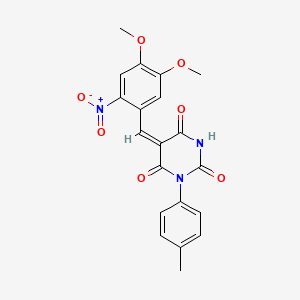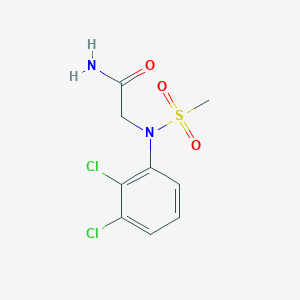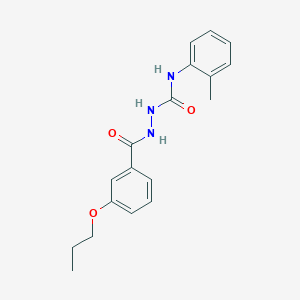![molecular formula C21H21N3O5 B4728881 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide CAS No. 413609-92-4](/img/structure/B4728881.png)
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide
Übersicht
Beschreibung
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide, commonly known as MNBA, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNBA belongs to the family of vinylbenzamide derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of MNBA is not fully understood. However, it has been proposed that MNBA exerts its anticancer and anti-inflammatory effects by modulating various signaling pathways. MNBA has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In addition, MNBA has also been reported to activate the AMPK pathway, which is involved in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
MNBA has been shown to have various biochemical and physiological effects. MNBA has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, MNBA has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
MNBA has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yields. In addition, MNBA has been shown to exhibit potent anticancer and anti-inflammatory effects in vitro and in vivo. However, MNBA also has some limitations. MNBA is a relatively new compound, and its safety and toxicity profile have not been fully evaluated. Furthermore, MNBA has poor solubility in water, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for MNBA research. One area of research is to further elucidate the mechanism of action of MNBA. This will help to understand the molecular targets of MNBA and its potential therapeutic applications. Another area of research is to evaluate the safety and toxicity profile of MNBA. This will help to determine the potential clinical applications of MNBA. Finally, there is a need to develop more efficient methods for synthesizing MNBA and to improve its solubility in water. This will help to facilitate the use of MNBA in various lab experiments and clinical studies.
Conclusion:
In conclusion, MNBA is a promising compound that has gained significant attention in the field of medicinal chemistry. MNBA has shown potent anticancer and anti-inflammatory effects in various scientific studies. Further research is needed to fully understand the mechanism of action of MNBA and to evaluate its safety and toxicity profile. MNBA has several advantages for lab experiments, but also has some limitations. Future research should focus on developing more efficient methods for synthesizing MNBA and improving its solubility in water. Overall, MNBA has the potential to be a valuable tool for scientific research and may have potential therapeutic applications in the future.
Wissenschaftliche Forschungsanwendungen
MNBA has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer properties. MNBA has been shown to exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. In addition, MNBA has also been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Furthermore, MNBA has also been studied for its anti-inflammatory properties. MNBA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory mediators, such as COX-2 and iNOS. This suggests that MNBA may have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
4-methyl-N-[(Z)-3-morpholin-4-yl-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-15-5-7-17(8-6-15)20(25)22-19(21(26)23-9-11-29-12-10-23)14-16-3-2-4-18(13-16)24(27)28/h2-8,13-14H,9-12H2,1H3,(H,22,25)/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPGHDXZEFZQPN-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
413609-92-4 | |
| Record name | 4-METHYL-N-(1-(4-MORPHOLINYLCARBONYL)-2-(3-NITROPHENYL)VINYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4728852.png)
![5-methyl-N-(pentafluorophenyl)-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4728853.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4728856.png)
![2-[(4-chlorophenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4728860.png)
![1-[4-(4-methoxyphenoxy)butyl]piperidine](/img/structure/B4728862.png)
![3-ethyl-5-[2-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4728878.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4728882.png)

![1-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B4728895.png)
